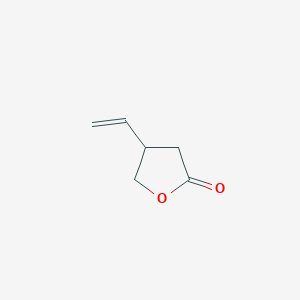

4-vinyl-dihydrofuran-2(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-ethenyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-2-5-3-6(7)8-4-5/h2,5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJAAMXYEHZSLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446296 | |

| Record name | 4-vinyl-dihydrofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53627-36-4 | |

| Record name | 4-vinyl-dihydrofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution of Dihydrofuran 2 3h One Chemistry

The dihydrofuran-2(3H)-one ring, commonly known as the γ-butyrolactone moiety, is a privileged structural motif found in a vast array of natural products and biologically active molecules. icm.edu.plnih.gov Its prevalence has driven chemists to develop a diverse arsenal (B13267) of synthetic methods for its construction over many decades. icm.edu.pl

Early industrial production of γ-butyrolactone itself often involved the dehydrogenation of 1,4-butanediol. rsc.org In the laboratory, classical approaches included the oxidation of tetrahydrofuran (B95107) (THF) or the intramolecular esterification (lactonization) of γ-hydroxycarboxylic acids. rsc.orgacs.org These foundational methods, while effective, often required harsh conditions.

The evolution of γ-butyrolactone synthesis has been marked by a continuous drive towards greater efficiency, stereocontrol, and functional group tolerance. The mid-20th century saw significant progress, and subsequent decades have brought forth a wealth of innovative strategies. Modern synthetic chemistry has introduced sophisticated catalytic systems to achieve what was previously challenging. For instance, the development of catalytic asymmetric methods has become a major focus, allowing for the selective synthesis of specific stereoisomers of substituted γ-butyrolactones, which is crucial for their application in pharmaceuticals and natural product synthesis. acs.orgnih.gov Recent years have seen the advent of novel techniques such as photoredox catalysis, which enables mild and selective bond formations that were previously inaccessible. researchgate.net Furthermore, there is a growing trend towards utilizing renewable resources, with methods being developed to synthesize γ-butyrolactones from biomass-derived starting materials. researchgate.net

Significance of the Vinyl Moiety in Lactone Systems

The introduction of a vinyl group at the 4-position of the dihydrofuran-2(3H)-one ring dramatically influences its chemical reactivity and opens up a wide range of synthetic possibilities. The vinyl group is not merely a passive substituent; it is an active functional handle that can participate in a variety of powerful chemical transformations.

The electron-withdrawing nature of the adjacent lactone carbonyl group activates the vinyl moiety as a Michael acceptor. This allows for conjugate addition reactions, where nucleophiles can add to the β-carbon of the vinyl group, providing a powerful method for carbon-carbon and carbon-heteroatom bond formation. nih.gov This reactivity is fundamental to building more complex molecular architectures from the relatively simple 4-vinyl-dihydrofuran-2(3H)-one scaffold.

Furthermore, the vinyl group can act as a dienophile in Diels-Alder reactions, a cornerstone of six-membered ring synthesis in organic chemistry. beilstein-journals.org This [4+2] cycloaddition with a suitable diene allows for the rapid construction of bicyclic systems with a high degree of stereocontrol. The reactivity of vinyl-substituted lactones in such cycloadditions has been a subject of study, providing routes to complex polycyclic frameworks.

The presence of the vinyl group also introduces the potential for polymerization. Specifically, vinyl-substituted cyclic monomers can undergo ring-opening polymerization (ROP) or vinyl-addition polymerization. icm.edu.plorganic-chemistry.org This dual reactivity allows for the synthesis of polyesters with pendant vinyl groups or polymers with the lactone incorporated into the main chain, leading to materials with tunable properties such as degradability and post-polymerization functionalization capabilities. icm.edu.plnih.gov

Spectroscopic and Computational Characterization of 4 Vinyl Dihydrofuran 2 3h One

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 4-vinyl-dihydrofuran-2(3H)-one (also known as 4-ethenyloxolan-2-one). By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic connectivity and spatial arrangement can be obtained.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the vinyl and the dihydrofuranone ring protons. The vinyl protons (=CH- and =CH₂) would appear in the downfield region, typically between 5.0 and 6.0 ppm, with characteristic geminal and vicinal couplings. The protons on the dihydrofuranone ring, being in a more saturated environment, would resonate further upfield. The methine proton at the 4-position (CH-CH=CH₂) would likely be observed in the range of 3.0-4.0 ppm, while the methylene (B1212753) protons of the lactone ring (-CH₂-O- and -CH₂-C=O) would appear at approximately 4.0-4.5 ppm and 2.5-3.0 ppm, respectively.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with the carbonyl carbon of the lactone appearing significantly downfield, typically in the range of 170-180 ppm. libretexts.org The carbons of the vinyl group would resonate between 115 and 140 ppm. The carbons of the dihydrofuranone ring would be found in the upfield region, with the carbon bearing the oxygen (-CH₂-O-) around 60-70 ppm and the other ring carbons at approximately 20-40 ppm.

2D-NMR and NOESY: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would be crucial to definitively assign the proton signals by identifying spin-spin coupling networks within the molecule. HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range correlations between protons and carbons, confirming the connectivity of the vinyl group to the lactone ring. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would provide through-space correlations between protons, which is essential for determining the stereochemistry of the molecule, particularly if chiral centers are present.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | 170-180 |

| -CH₂-O- | 4.0-4.5 | 60-70 |

| -CH- | 3.0-4.0 | 35-45 |

| -CH₂-C=O | 2.5-3.0 | 30-40 |

| =CH- | 5.5-6.0 | 130-140 |

Note: The above data are predicted values based on known chemical shift ranges for similar functional groups and should be confirmed by experimental data.

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. researchgate.net A strong absorption band is anticipated in the region of 1760-1780 cm⁻¹ due to the C=O stretching vibration of the five-membered lactone ring. The C=C stretching vibration of the vinyl group would likely appear around 1640 cm⁻¹. The C-O stretching vibrations of the lactone would be visible in the 1000-1300 cm⁻¹ region. Additionally, C-H stretching vibrations for the sp²-hybridized carbons of the vinyl group are expected just above 3000 cm⁻¹, while those for the sp³-hybridized carbons of the ring would be just below 3000 cm⁻¹. The IR spectrum for the related compound 2,3-dihydrofuran (B140613) shows characteristic peaks that can be used for comparison. nist.govchemicalbook.com

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C=O (lactone) | 1760-1780 |

| C=C (vinyl) | ~1640 |

| C-O (lactone) | 1000-1300 |

| =C-H (vinyl) | >3000 |

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, the molecular formula is C₆H₈O₂. nih.govnih.gov The calculated monoisotopic mass is 112.052429494 Da. nih.govnih.gov HRMS would be used to experimentally confirm this exact mass, providing strong evidence for the compound's elemental composition. Fragmentation patterns observed in the mass spectrum would also offer structural information, such as the loss of the vinyl group or the opening of the lactone ring.

Computed Mass Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₈O₂ | nih.govnih.gov |

| Molecular Weight | 112.13 g/mol | nih.gov |

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. However, as this compound is reported to be a liquid at room temperature, this technique is not directly applicable. mdpi.comresearchgate.net To obtain a crystal structure, the compound would need to be crystallized at a low temperature or derivatized to form a crystalline solid. In the absence of experimental data, computational modeling can provide insights into the molecule's preferred conformation.

Computational Chemistry for Deeper Understanding

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful approach to complement experimental data by providing a deeper understanding of the electronic structure and reactivity of this compound.

DFT calculations can be employed to model the geometry, electronic properties, and reactivity of this compound. Studies on related furanone derivatives have demonstrated the utility of DFT in understanding their conformational behavior and reaction pathways. nih.gov

Electronic Structure: DFT calculations can determine the molecule's optimized geometry, bond lengths, and bond angles. The distribution of electron density can be visualized through molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and electronic excitability. The vinyl group is expected to significantly influence the electronic structure, participating in conjugation and lowering the HOMO-LUMO gap compared to the saturated analog.

Reactivity: DFT can be used to predict the reactivity of this compound. The Fukui function and dual descriptor analyses can identify the most electrophilic and nucleophilic sites within the molecule, predicting how it will interact with other reagents. nist.gov For instance, the carbonyl carbon is an expected electrophilic site, while the oxygen atoms and the vinyl group's double bond are potential nucleophilic sites. The calculated reaction force can be used to analyze the kinetic and thermodynamic aspects of potential reactions, such as addition to the vinyl group or ring-opening of the lactone.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the physical movements of atoms and molecules over time. youtube.com For a small organic molecule like this compound, a typical MD simulation workflow would involve several key steps. bioinformaticsreview.com The process begins with obtaining the initial 3D structure of the molecule, which can be drawn using chemical software or downloaded from databases like PubChem. bioinformaticsreview.com

Following this, a suitable force field, such as CHARMM36, is selected to define the potential energy of the system. bioinformaticsreview.com A topology for the molecule is then generated, which describes the connectivity and parameters for bonds, angles, and dihedrals. bioinformaticsreview.com The molecule is placed in a simulation box, often solvated with a chosen solvent to mimic condensed-phase conditions. bioinformaticsreview.com An energy minimization step is then performed to relax the system and remove any unfavorable starting conformations. bioinformaticsreview.com Finally, the MD simulation is run for a specified duration, typically in the nanosecond range, to track the trajectory of the atoms. youtube.combioinformaticsreview.com

While direct MD simulation studies on this compound are not prevalent in the literature, research on analogous furan-containing molecules provides a framework for the expected outcomes. For instance, MD simulations have been used to study the adsorption and self-assembly of furan-flanked diketopyrrolopyrroles on surfaces, revealing insights into their conformational states and intermolecular interactions. unimi.it Similarly, MD simulations could elucidate the conformational flexibility of the vinyl group and the dihydrofuranone ring in this compound, its interactions with solvents, and its potential for aggregation. unimi.it

Illustrative MD Simulation Parameters for this compound

| Parameter | Value/Method | Purpose |

|---|---|---|

| Force Field | CHARMM36 | Defines the potential energy function for the molecule. |

| Solvation | Water (e.g., TIP3P model) | Simulates an aqueous environment. |

| Simulation Box | Cubic, 10 Å buffer | Defines the simulation volume. |

| Energy Minimization | Steepest Descent | Relaxes the initial structure. |

| MD Ensemble | NVT (constant Number of particles, Volume, Temperature) | Simulates conditions at a constant temperature. |

| Simulation Time | 50 ns | Duration of the simulation to observe molecular motion. |

Prediction of Spectroscopic Parameters

Computational spectroscopy serves as a vital tool for predicting and interpreting the spectroscopic properties of organic molecules. numberanalytics.com Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy can be simulated to provide a deeper understanding of molecular structure and bonding. numberanalytics.com

The prediction of NMR spectra involves the calculation of nuclear shielding constants and spin-spin coupling constants, which translate to chemical shifts and coupling patterns. numberanalytics.com For this compound, computational methods like Density Functional Theory (DFT) could predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions would help in the assignment of experimental spectra and provide insights into the electronic environment of the different nuclei within the molecule.

IR spectroscopy provides information about the vibrational modes of a molecule. numberanalytics.com Computational methods can calculate these vibrational frequencies and their corresponding intensities, which can be compared with experimental IR spectra to identify characteristic functional group vibrations, such as the C=O stretch of the lactone and the C=C stretch of the vinyl group. numberanalytics.com

UV-Vis spectroscopy probes the electronic transitions within a molecule. numberanalytics.com Time-dependent DFT (TD-DFT) is a common method used to predict the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. researchgate.net For this compound, these calculations could help understand the electronic transitions involving the π-systems of the carbonyl and vinyl groups.

A combined experimental and computational study on the phenol (B47542)·γ-butyrolactone complex demonstrated the power of this synergistic approach. nih.gov Spectroscopic measurements were complemented by calculations to characterize the intermolecular interactions, showing that the phenol acts as a hydrogen bond donor to the carbonyl group of the γ-butyrolactone. nih.gov A similar approach could be used to study the interactions of this compound with other molecules.

Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value (Illustrative) |

|---|---|---|

| ¹H NMR | Chemical Shift (Vinyl H) | 5.0 - 6.0 ppm |

| ¹³C NMR | Chemical Shift (C=O) | 170 - 180 ppm |

| IR | Vibrational Frequency (C=O stretch) | ~1750 cm⁻¹ |

| IR | Vibrational Frequency (C=C stretch) | ~1640 cm⁻¹ |

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is often not static, with different spatial arrangements, or conformations, being accessible. Conformational analysis aims to identify these stable conformations and understand the energy barriers between them. nih.gov This is often visualized through a potential energy surface or an energy landscape, which maps the energy of the molecule as a function of its geometry. researchgate.netfrontiersin.org

For cyclic molecules like this compound, the ring can adopt various puckered conformations. The presence of the vinyl substituent adds another layer of complexity, with rotation around the C-C single bond connecting it to the ring. Computational methods are essential for exploring this conformational space. acs.orgnih.gov A systematic conformational search can be performed, followed by geometry optimization and energy calculation for each identified conformer using methods like DFT. acs.org

Studies on similar cyclic ketones, such as cycloundecanone, have revealed the existence of multiple low-energy conformations in the gas phase. acs.orgnih.gov The relative populations of these conformers are determined by their free energies. The energy landscape for this compound would likely show several local minima, corresponding to different ring puckering and vinyl group orientations. The barriers between these minima would dictate the rate of interconversion between conformers. researchgate.net Understanding this landscape is crucial for rationalizing the molecule's reactivity and spectroscopic properties. nih.gov

Illustrative Conformational Energy Landscape Data for this compound

| Conformer | Ring Puckering (Illustrative) | Vinyl Orientation (Illustrative) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Envelope | s-cis | 0.0 |

| 2 | Twisted | s-cis | 1.2 |

| 3 | Envelope | s-trans | 2.5 |

Chirality Transfer Studies

Chirality is a fundamental property in chemistry, where a molecule is non-superimposable on its mirror image. sciencedaily.com Chirality transfer refers to the transmission of chiral information from one entity to another, influencing the stereochemical outcome of a process. acs.org This can occur, for example, in a chemical reaction where a chiral catalyst directs the formation of a specific enantiomer of the product. sciencegate.app

This compound possesses a stereocenter at the C4 position, meaning it can exist as two enantiomers. Computational studies can be employed to investigate chirality transfer in reactions involving this molecule. For example, if this compound were to undergo a cycloaddition reaction, theoretical calculations could predict the stereochemical outcome. acs.org By modeling the transition states for the formation of different stereoisomeric products, the energetically preferred pathway can be identified, thus explaining the observed stereoselectivity.

The study of chirality transfer is not limited to reactions. It can also be observed in the interaction between a chiral molecule and its environment. For instance, research on chiral gold clusters has shown that the chirality of the metal core can be transferred to achiral ligands bound to its surface, a phenomenon that can be probed by techniques like Vibrational Circular Dichroism (VCD) and NMR, and rationalized through molecular dynamics simulations. acs.org Similarly, computational studies could explore how the chirality of this compound might influence its interactions with other chiral molecules or surfaces. The ability to probe chirality in real-time during a chemical reaction is also an emerging experimental and theoretical field. pnas.org

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Furan-flanked diketopyrrolopyrroles |

| Phenol |

| γ-butyrolactone |

| Cycloundecanone |

Advanced Applications and Derivatization of 4 Vinyl Dihydrofuran 2 3h One in Chemical Synthesis

Building Block in Complex Organic Synthesiscaltech.edu

4-Vinyl-dihydrofuran-2(3H)-one, a versatile chemical intermediate, serves as a valuable building block in the intricate field of organic synthesis. Its unique structure, featuring a reactive vinyl group and a lactone ring, allows for a diverse range of chemical transformations, making it a key component in the synthesis of complex molecules.

Precursors for Lignan (B3055560) Lactonesnih.gov

Lignans, a significant class of natural products, exhibit a wide array of biological activities, including antiviral and antitumor properties. nih.gov The synthesis of lignan lactones, a subgroup of lignans, often utilizes precursors that can be derived from this compound. The structural framework of this compound provides a suitable starting point for constructing the characteristic dibenzylbutyrolactone core of many lignan lactones. For example, in the total synthesis of (-)-hinokinin, a pharmacologically active lignan, a key butyrolactonimidate intermediate is constructed through a cascade reaction. nih.gov This highlights the utility of γ-butyrolactone structures, similar to this compound, in the stereoselective synthesis of complex natural products.

Intermediates for Pharmacoactive Molecules and Natural Productsbiosynth.comacs.org

The γ-butyrolactone motif, present in this compound, is a common feature in numerous pharmacoactive molecules and natural products. This structural unit can be modified and incorporated into larger molecular frameworks to generate compounds with desired biological activities. For instance, derivatives of γ-butyrolactone are utilized as intermediates in the synthesis of drugs like Brivaracetam, a third-generation antiepileptic drug. chemicalbook.com The synthesis of Brivaracetam involves the ring-opening, halogenation, condensation, and ring-closing of a (R)-4-propyl-dihydrofuran-2-one raw material. chemicalbook.com This underscores the importance of substituted dihydrofuranones as key intermediates in pharmaceutical research and development. chemicalbook.com

| Pharmacoactive Molecule | Therapeutic Area | Precursor Type |

| (-)-Hinokinin | Antileukemic, Antiviral, Antifungal | Butyrolactonimidate |

| Brivaracetam | Antiepileptic | (R)-4-propyl-dihydrofuran-2-one |

| Celiptium® | Metastatic Breast Cancer | Carbazole (B46965) derivative |

| Carvedilol | High Blood Pressure, Heart Failure | Carbazole derivative |

| Carprofen | Anti-inflammatory (veterinary) | Carbazole derivative |

Synthesis of Polycyclic Products Bearing γ-Butyrolactone Motifsnih.gov

The reactivity of this compound and its derivatives allows for their participation in various cycloaddition reactions, leading to the formation of complex polycyclic structures that retain the γ-butyrolactone moiety. These reactions are valuable for creating diverse molecular scaffolds with potential biological activities. Unsaturated β,γ-butenolides, such as 5-substituted-furan-2(3H)-ones, are particularly useful in this regard as they can act as pronucleophiles and participate in reactions as dienolates. acs.org This reactivity has been exploited in cycloaddition reactions with compounds like 8,8-dicyanoheptafulvene to generate novel polycyclic systems. acs.org

Synthesis of Functionalized Carbazole Derivativesresearchgate.net

Carbazole and its derivatives are a significant class of nitrogen-containing heteroaromatic compounds found in many bioactive natural products and pharmaceutical drugs. nih.gov The synthesis of functionalized carbazoles can be achieved through various strategies, including benzannulation reactions. nih.gov In one approach, a Lewis acid-catalyzed intramolecular ring-opening benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals leads to the formation of 1-hydroxycarbazole-2-carboxylates. nih.gov This method highlights how dihydrofuran derivatives can serve as precursors for constructing the carbazole scaffold. The carbazole framework is also a key component in materials science due to its tunable π-extended system, which is utilized in applications like fluorescent dyes and conductive polymers. nih.gov

Applications in Polymer Chemistrycaltech.edunih.govrsc.orgmdpi.com

The vinyl group in this compound makes it a suitable monomer for polymerization reactions, opening up avenues for its use in polymer chemistry.

Incorporation into Functional Polymersrsc.org

The incorporation of functional monomers like this compound into polymer chains can impart specific properties to the resulting material. The lactone ring can introduce polarity and a site for further chemical modification. While direct polymerization of this compound is not extensively detailed in the provided context, the polymerization of similar vinyl-containing cyclic esters demonstrates the principle. For instance, a monomer derived from dihydro-5-hydroxyl furan-2-one has been successfully polymerized and copolymerized with other acrylates. acs.orgnih.gov The pendent lactone ring remains intact during polymerization, contributing to the polymer's properties. acs.orgnih.gov This suggests the potential for this compound to be used in creating functional polymers with tailored characteristics. The development of new vinyl monomer families, such as those based on 4-vinyl-1,2,3-triazoles, further illustrates the strategy of incorporating functional heterocyclic units into polymers to achieve unique properties.

| Polymerization Technique | Monomer | Resulting Polymer Properties |

| Free Radical Polymerization | Methacrylated dihydro-5-hydroxyl furan-2-one | Polar and bulky polymer |

| Emulsion Polymerization | Methacrylated dihydro-5-hydroxyl furan-2-one | Higher molecular weight and Tg than bulk polymerization |

| RAFT Emulsion Polymerization | Methacrylated dihydro-5-hydroxyl furan-2-one | Controlled polymerization with low polydispersity |

Role in Polymerization Processes

The polymerization of this compound is a nuanced area of polymer chemistry, influenced by the dual reactivity of its vinyl group and lactone ring. Generally, γ-butyrolactones are challenging to polymerize through ring-opening polymerization (ROP) under standard conditions due to low ring strain. However, the presence of the vinyl group introduces an alternative and often preferred route for polymerization.

Research into structurally similar monomers, such as multivinyl-functionalized γ-butyrolactones, has shown that polymerization can proceed chemoselectively. For instance, in the case of γ-vinyl-γ-methyl-α-methylene-γ-butyrolactone, Lewis pair polymerization has been demonstrated to selectively polymerize the α-methylene group, leaving the γ-vinyl group intact. This suggests that for this compound, vinyl-addition polymerization is the more probable pathway, leading to a polymer with pendant lactone rings.

Copolymerization represents a key strategy for incorporating this compound into polymeric structures. By copolymerizing with other vinyl monomers, the properties of the resulting polymer can be tailored. For example, the copolymerization of γ-methylene-γ-butyrolactone with N-vinyl caprolactam has been achieved using organometallic-mediated radical polymerization, yielding copolymers with tunable properties. While specific reactivity ratios for this compound are not widely reported, it is anticipated that it can be incorporated into a variety of polymer backbones using controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization. This would allow for the synthesis of well-defined copolymers with controlled molecular weights and architectures.

The table below summarizes the potential polymerization behaviors of this compound based on studies of analogous compounds.

| Polymerization Method | Expected Behavior of this compound | Resulting Polymer Structure |

| Vinyl-Addition Polymerization | The vinyl group polymerizes, leaving the lactone ring intact as a pendant group. | Linear polymer with γ-butyrolactone side chains. |

| Ring-Opening Polymerization | Generally thermodynamically unfavorable due to low ring strain of the γ-butyrolactone ring. May be possible under high pressure or through copolymerization with high-strain monomers. | Polyester backbone (less likely as a homopolymer). |

| Copolymerization | Can be copolymerized with other vinyl monomers to introduce the lactone functionality into a range of polymer types. | Statistical, block, or graft copolymers with pendant lactone rings. |

Derivatization for Advanced Polymeric Materials

The polymer chains resulting from the vinyl-addition polymerization of this compound offer two primary sites for derivatization: the pendant lactone ring and any unreacted vinyl groups (in the case of incomplete polymerization or in specific copolymer architectures). These functionalities are gateways to a host of advanced polymeric materials with tailored properties.

The pendant γ-butyrolactone rings can undergo hydrolysis under basic conditions to yield poly(vinyl-4-hydroxybutyric acid). This transformation dramatically alters the polymer's properties, converting a hydrophobic material into a hydrophilic and potentially biodegradable one. The resulting carboxylic acid and hydroxyl groups can be further functionalized, for example, through esterification or amidation, to attach other molecules, including drugs or cross-linking agents.

The vinyl groups, if preserved within the polymer structure (for instance, through copolymerization strategies that leave some vinyl groups unreacted), can be modified via a variety of well-established chemical transformations. These include hydrogenation, halogenation, or thiol-ene "click" chemistry. Such post-polymerization modifications are a powerful tool for fine-tuning the properties of the material, such as its refractive index, thermal stability, or for introducing specific functionalities for applications in areas like coatings, adhesives, or biomaterials. For example, the thermal curing of polymers containing pendant vinyl groups can lead to the formation of cross-linked thermosets with enhanced mechanical properties.

The following table outlines potential derivatization reactions and their impact on the resulting polymer.

| Functional Group on Polymer | Derivatization Reaction | Resulting Functionality | Potential Application of Modified Polymer |

| Pendant γ-Butyrolactone Ring | Hydrolysis | Carboxylic Acid and Hydroxyl Groups | Hydrogels, drug delivery, biodegradable materials. |

| Pendant γ-Butyrolactone Ring | Aminolysis | Amide and Hydroxyl Groups | Functional polymers for coatings and adhesives. |

| Pendant Vinyl Group | Thiol-ene "Click" Chemistry | Thioether Linkages | Biomaterials, functional surfaces. |

| Pendant Vinyl Group | Hydrogenation | Saturated Alkyl Chain | Modified thermal and mechanical properties. |

Catalysis and Reagent Development

While the structure of this compound suggests potential applications in catalysis, particularly due to its chirality when synthesized in an enantiomerically pure form, the current body of scientific literature does not extensively cover its use in these areas.

Development of Novel Catalytic Systems Utilizing this compound Structures

A comprehensive search of scientific databases reveals a lack of studies describing the use of this compound as a primary structural component in the development of novel catalytic systems. Research in this area appears to be limited or not publicly documented. The potential for this molecule to act as a scaffold for catalyst development remains an open area for future investigation.

Application as Chiral Auxiliaries or Ligands

The existence of the (R)- and (S)-enantiomers of this compound makes it a candidate for applications in asymmetric synthesis, either as a chiral auxiliary or as a precursor for chiral ligands. Chiral γ-butyrolactones are well-established as valuable building blocks in the synthesis of natural products and pharmaceuticals. nih.govacs.orgrsc.orgacs.org However, specific examples of this compound being employed as a chiral auxiliary to control stereoselectivity in chemical reactions are not prominently featured in the available literature. Similarly, its use as a starting material for the synthesis of chiral ligands for asymmetric catalysis is not a well-documented area of research. While the potential exists, further studies are needed to explore and establish its utility in this capacity.

Biological and Medicinal Chemistry Research Involving 4 Vinyl Dihydrofuran 2 3h One Motifs

Antimicrobial and Antibacterial Activities

Derivatives of the furanone and butenolide family, which includes the 4-vinyl-dihydrofuran-2(3H)-one motif, have demonstrated notable antimicrobial properties. These compounds are recognized for their ability to combat various pathogenic microorganisms, including both bacteria and fungi. frontiersin.orgnih.gov

Inhibition of Pathogenic Bacteria and Fungi

The butenolide scaffold is a recognized pharmacophore with valuable antifungal and antibacterial activities. mdpi.com Synthetic butenolides and their derivatives have been effectively tested against a spectrum of pathogens. Studies have reported the minimum inhibitory concentration (MIC) values of these compounds against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as fungi like Candida albicans, Aspergillus niger, and Rhizopus oryza. nih.govtandfonline.com

Research has shown that butenolides derived from marine Streptomyces species are effective broad-spectrum antibiofilm agents against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netnih.gov These compounds have been shown to inhibit biofilm formation and eradicate pre-formed biofilms of multiple E. coli strains, P. aeruginosa, and methicillin-resistant S. aureus (MRSA). nih.govnih.gov Similarly, certain 2,3-dihydrofuran (B140613) derivatives have displayed impressive in vitro antibacterial activity against eight different microorganisms. nih.gov

The antifungal potential of this chemical family is also significant. For instance, new butenolide compounds containing a methoxyacrylate scaffold have shown markedly improved inhibitory activities against Sclerotinia sclerotiorum when compared to lead compounds. mdpi.com Some derivatives have demonstrated antifungal activity against Botrytis cinerea and Fusarium graminearum comparable to the commercial fungicide trifloxystrobin. mdpi.com

Table 1: Antimicrobial Activity of Butenolide Derivatives Against Various Pathogens This table is interactive. You can sort and filter the data.

| Compound Class | Pathogen | Activity Observed | Reference |

|---|---|---|---|

| Butenolide | Escherichia coli (multiple strains) | Inhibition of biofilm formation, eradication of mature biofilms | nih.gov, nih.gov |

| Butenolide | Pseudomonas aeruginosa | Inhibition of biofilm formation, eradication of mature biofilms | nih.gov, nih.gov |

| Butenolide | Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibition of biofilm formation, eradication of mature biofilms | nih.gov, nih.gov |

| Synthetic Butenolides | Staphylococcus aureus | Antibacterial activity (MIC reported) | nih.gov, tandfonline.com |

| Synthetic Butenolides | Candida albicans | Antifungal activity (MIC reported) | nih.gov, tandfonline.com |

| Butenolide with Methoxyacrylate Scaffold | Sclerotinia sclerotiorum | Significant antifungal activity (low EC50 values) | mdpi.com |

| 2,3-Dihydrofuran derivatives | Various bacteria | In vitro antibacterial activity | nih.gov |

Disruption of Microbial Cell Membranes and Metabolic Processes

The mechanism of antimicrobial action for furanone and butenolide derivatives often involves the disruption of critical cellular processes. One of the key mechanisms is the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate group behaviors like biofilm formation and virulence factor production. nih.gov Halogenated furanones, produced by the marine alga Delisea pulchra, mimic the natural N-acyl homoserine lactone (AHL) signal molecules. nih.gov They are thought to compete for the binding site on regulatory proteins, leading to the disruption of QS-mediated gene regulation. nih.govresearchgate.net Commercially available 2(5H)-furanone has been shown to inhibit QS against a wide range of AHL signal molecules, thereby reducing biofilm formation by environmental strains like Aeromonas hydrophila. nih.govresearchgate.net

Besides interfering with signaling pathways, these compounds can directly affect metabolic functions. Studies on 2-vinylfuran derivatives revealed they are potent inhibitors of key energy metabolism processes, particularly glycolysis, in yeast such as Saccharomyces cerevisiae and Candida albicans. nih.gov The electrophilic exocyclic double bond present in 2-vinylfurans is a key reactive center, allowing them to interact with thiols and other nucleophilic groups within essential cellular components. nih.gov Furthermore, some furanones have been observed to inhibit the secretion of type III effector proteins, which are critical virulence factors for pathogenic bacteria like Pseudomonas aeruginosa. nih.gov

Synergistic Effects with Existing Antimicrobials

A promising area of research is the ability of butenolide and furanone derivatives to enhance the efficacy of conventional antibiotics, particularly against drug-resistant strains. nih.govnih.gov This synergistic effect can help rescue the activity of antibiotics to which bacteria have developed resistance.

For example, butenolide has been identified as a potential enhancer for tetracycline (B611298) against E. coli, P. aeruginosa, and MRSA. nih.govresearchgate.netnih.gov Similarly, a novel 2(5H)-furanone derivative, F105, exhibited strong synergistic effects when combined with aminoglycoside antibiotics such as amikacin, gentamicin, and kanamycin (B1662678) against S. aureus. frontiersin.orgnih.gov It was also found to work in synergy with the antiseptic benzalkonium chloride. frontiersin.orgnih.gov Another furanone, C-30, has been shown to rescue colistin (B93849) resistance in Gram-negative bacteria. nih.gov The combination of furanone C-30 and colistin significantly increased antibacterial activity, inhibited biofilm formation, and eradicated mature biofilms more effectively than either agent alone. nih.gov This synergistic action is often linked to increased permeability of the bacterial membrane. nih.gov

Table 2: Synergistic Effects of Furanone/Butenolide Derivatives with Antimicrobials This table is interactive. You can sort and filter the data.

| Derivative | Partner Antimicrobial | Target Pathogen | Outcome | Reference |

|---|---|---|---|---|

| Butenolide | Tetracycline | E. coli, P. aeruginosa, MRSA | Enhanced antibacterial activity | nih.gov, nih.gov |

| Furanone F105 | Amikacin, Gentamicin, Kanamycin | Staphylococcus aureus | Strong synergy, increased efficacy | frontiersin.org, nih.gov |

| Furanone F105 | Benzalkonium chloride | Staphylococcus aureus | Strong synergy | frontiersin.org, nih.gov |

| Furanone C-30 | Colistin | Colistin-resistant Gram-negative bacteria | Rescued colistin activity, enhanced biofilm eradication | nih.gov |

Anticancer and Cytotoxic Potentials

The structural motif of this compound is part of the broader furanone and butenolide classes, which have been extensively investigated for their anticancer properties. benthamscience.comresearchgate.net These compounds have shown the ability to inhibit the growth of various tumor cells and induce cell death through apoptosis. nih.govnih.gov

Induction of Apoptosis in Cancer Cell Lines

A primary mechanism of the anticancer activity of butenolide and furanone derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov For example, costunolide, a sesquiterpene lactone, induces apoptosis in human bladder cancer cells (T24) through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. mdpi.com This leads to the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, dissipation of the mitochondrial membrane potential, and activation of caspase-3, ultimately culminating in apoptosis. mdpi.com

Similarly, parthenolide, another sesquiterpene lactone, has been shown to induce apoptosis in human oral and pancreatic cancer cell lines. nih.govd-nb.info Its pro-apoptotic effects are mediated by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), as well as the upregulation of the pro-apoptotic protein Bim. nih.gov Studies on new bis-2(5H)-furanone derivatives have revealed they can cause cell cycle arrest at the S-phase in glioma cells and interact with DNA, suggesting it as a potential target. nih.gov Other furan-based derivatives have been shown to arrest the cell cycle at the G2/M phase in breast cancer cells (MCF-7) and induce apoptosis via the intrinsic mitochondrial pathway. nih.gov

Table 3: Apoptotic Mechanisms of Butenolide/Furanone Derivatives in Cancer Cells This table is interactive. You can sort and filter the data.

| Compound | Cancer Cell Line | Key Apoptotic Events | Reference |

|---|---|---|---|

| Costunolide | Bladder Cancer (T24) | ROS generation, mitochondrial dysfunction, Bax/Bcl-2 modulation, caspase-3 activation | mdpi.com |

| Parthenolide | Oral Cancer | Caspase-3/PARP cleavage, Bim upregulation | nih.gov |

| Parthenolide | Pancreatic Cancer (BxPC-3) | Bax/Bcl-2 modulation, caspase-9/pro-caspase-3 modulation | d-nb.info |

| Bis-2(5H)-furanone derivatives | Glioma (C6) | S-phase cell cycle arrest, DNA interaction | nih.gov |

| Furan-based derivatives | Breast Cancer (MCF-7) | G2/M phase cell cycle arrest, intrinsic mitochondrial pathway induction | nih.gov |

Synergistic Effects with Chemotherapeutics

In addition to their intrinsic anticancer activity, certain butenolide-related compounds have demonstrated the ability to sensitize cancer cells to conventional chemotherapeutic agents, representing a promising strategy to overcome drug resistance and enhance treatment efficacy. nih.govmdpi.comnih.gov

Bufadienolides, which contain a six-membered lactone ring but share mechanistic similarities, have been shown to significantly potentiate the apoptosis-inducing effects of TRAIL (TNF-related apoptosis-inducing ligand) in human breast cancer cells. nih.govresearchgate.net This sensitization is achieved by inhibiting the STAT3/Mcl-1 signaling pathway, leading to the downregulation of the anti-apoptotic protein Mcl-1. nih.govresearchgate.net By reducing the levels of protective proteins, these compounds lower the threshold for apoptosis induction by agents like TRAIL.

The concept of synergy between plant-derived compounds and conventional chemotherapy is a broad and active area of research. mdpi.comnih.gov Natural products can enhance the anti-neoplastic properties of drugs like doxorubicin (B1662922) and docetaxel, often by modulating cellular pathways that contribute to drug resistance or by increasing the generation of cytotoxic reactive oxygen species. mdpi.com These findings suggest that furanone and butenolide motifs could serve as valuable scaffolds for developing novel agents that act synergistically with existing cancer therapies.

Anti-inflammatory and Analgesic Properties

Derivatives of dihydrofuran-2(3H)-one have shown notable anti-inflammatory and analgesic properties. For example, a series of 3-substituted derivatives of dihydrofuran-2(3H)-one were synthesized and evaluated for their analgesic effects using hot plate and writhing tests. utripoli.edu.ly One particular derivative exhibited strong analgesic activity, surpassing that of reference compounds like morphine and acetylsalicylic acid. utripoli.edu.ly

The furan (B31954) nucleus, a key component of the dihydrofuranone structure, is found in many biologically active compounds and is known to contribute to anti-inflammatory and analgesic effects. utripoli.edu.lynih.gov Studies on furan derivatives have demonstrated their ability to inhibit inflammatory mediators and microbial activity. nih.gov These compounds can modulate signaling pathways such as MAPK and PPAR-ɣ, and suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov

Furthermore, research on ethanolic extracts of Piper vicosanum, which contains related chemical structures, has revealed significant anti-inflammatory and antinociceptive effects in various mouse models. nih.govmdpi.com The extract was shown to inhibit leukocyte migration and reduce edema in models of articular inflammation. nih.govmdpi.com These findings suggest that compounds with a dihydrofuranone core could be valuable leads for the development of new anti-inflammatory and analgesic drugs.

Neurological and Neurodegenerative Research

The dihydrofuran-2(3H)-one scaffold has also been a subject of interest in the context of neurological and neurodegenerative diseases.

Recent studies have highlighted the potential of small molecules in treating Alzheimer's disease by enhancing gamma oscillations in the brain, which are often reduced in patients. uclahealth.org One such molecule, DDL-920, was shown to restore cognitive functions in mouse models of AD. uclahealth.org While distinct from this compound, this research underscores the therapeutic potential of small molecules in targeting the neurological circuits affected by the disease. uclahealth.org

Other research has focused on compounds that can inhibit the formation of amyloid-beta plaques, a hallmark of Alzheimer's. upenn.edu For instance, 4-phenylbutyrate (B1260699) (PBA), a chemical chaperone, has been shown to reverse memory deficits in mouse models of AD by reducing protein accumulation. upenn.edu Additionally, hydroxyl-functionalized 2-arylbenzo[b]furan derivatives have demonstrated neuroprotective and anti-inflammatory effects, suggesting their potential as disease-modifying agents for AD. nih.gov One study identified that the presence of an acrylate (B77674) group on the 2-arylbenzo[b]furan structure conferred these beneficial effects. nih.gov

A series of derivatives of dihydrofuran-2(3H)-one (also known as γ-butyrolactone or GBL) have been synthesized and tested for their anticonvulsant and neurotoxic activities. nih.gov In these studies, several lactones were found to be effective in the maximal electroshock (MES) test, a common screening method for anticonvulsant drugs. nih.gov The anticonvulsant activity was found to correlate with the lipophilicity of the compounds. nih.gov

The furan ring is a common feature in many compounds with anticonvulsant properties. utripoli.edu.ly For example, certain 1,2,4-triazole (B32235) derivatives containing a furan moiety have shown significant anticonvulsant activity. zsmu.edu.ua Similarly, derivatives of pyrrolidine-2,5-dione with various substituents have exhibited anticonvulsant effects in different seizure models, including the 6-Hz test, which is relevant for pharmacoresistant epilepsy. nih.gov The mechanism of action for some of these compounds involves the blocking of sodium and/or calcium ion channels. nih.gov It is important to note that while some derivatives show promise, others can exhibit neurotoxicity, a critical consideration in drug development. pcbiochemres.com

| Compound Class | Neurological Application | Key Findings |

| Dihydrofuran-2(3H)-one derivatives | Anticonvulsant | Effective in MES test; activity correlates with lipophilicity. nih.gov |

| 2-Arylbenzo[b]furan derivatives | Alzheimer's Disease | Neuroprotective and anti-inflammatory effects. nih.gov |

| Pyrrolidine-2,5-dione derivatives | Anticonvulsant | Active in MES, scPTZ, and 6-Hz tests; some block ion channels. nih.gov |

| 1,2,4-Triazole derivatives with furan | Anticonvulsant | Significant anticonvulsant activity. zsmu.edu.ua |

Enzymatic Interactions and Biochemical Pathways

The biological activity of this compound and its derivatives is intrinsically linked to their interactions with various enzymes and biomolecules. The furanone core is a versatile scaffold that can be modified to interact with specific biological targets. nih.gov

For instance, in the context of Alzheimer's disease, the interaction of small molecules with enzymes involved in the production of amyloid-beta peptides is a key area of research. nih.gov Similarly, the inhibition of tubulin polymerization by quinazolone derivatives is a direct result of their binding to the colchicine (B1669291) site on the tubulin protein. researchgate.net

The anti-inflammatory effects of furan derivatives are often mediated through their interaction with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes. nih.gov Furthermore, their ability to modulate signaling pathways such as MAPK and NF-κB indicates interactions with upstream kinases and transcription factors. nih.gov

The anticonvulsant properties of certain dihydrofuran-2(3H)-one derivatives are believed to arise from their interaction with ion channels, such as voltage-gated sodium and calcium channels, which play a crucial role in neuronal excitability. nih.gov The specific nature of these interactions, including binding affinities and conformational changes induced in the target biomolecule, is a subject of ongoing research and is critical for the rational design of more potent and selective therapeutic agents.

Involvement in Glucosylation Pathways

Direct research on the involvement of this compound in glucosylation pathways is not extensively documented in current scientific literature. However, studies on structurally related furanone compounds, particularly those found in fruits, provide insight into how this class of molecules may undergo glucosylation.

In plants, volatile compounds are often converted into non-volatile glucosides for storage, transport, and to reduce potential toxicity. This process is catalyzed by UDP-dependent glycosyltransferases (UGTs). A notable example is the glucosylation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a key flavor compound in strawberries. nih.gov In strawberry fruit, HDMF is stabilized through glucosylation, a process that is crucial for maintaining the fruit's aroma profile. nih.gov

Research has identified specific UGTs from strawberry, namely UGT71K3a and its allelic variant UGT71K3b, that are responsible for the glucosylation of HDMF. nih.gov These enzymes also demonstrate activity towards 2(or 5)-ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone (EHMF), a structurally similar furanone. nih.gov The process involves the transfer of a glucose molecule from UDP-glucose to the hydroxyl group of the furanone, forming a β-D-glucoside. This transformation renders the volatile compound non-volatile and water-soluble. nih.gov

While direct evidence for the glucosylation of this compound is pending, the established pathways for other dihydrofuranone derivatives suggest that it could potentially serve as a substrate for similar UGT enzymes in biological systems where it may be present.

Antioxidant Activity and Radical Scavenging

There is limited direct experimental data specifically detailing the antioxidant and radical scavenging activities of this compound. However, the chemical literature on related furanone and vinyl-substituted compounds provides a basis for predicting its potential activity.

Furan and its derivatives have been a subject of interest for their biological activities, including antioxidant effects. scholarena.com The antioxidant potential of such compounds often stems from their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it.

Studies on 4-vinyl derivatives of hydroxycinnamic acids have shown that the vinyl group can influence antioxidant activity. nih.govresearchgate.net For instance, in emulsion systems, some 4-vinyl derivatives exhibited higher activity than their corresponding phenolic acids. nih.govresearchgate.net This suggests that the vinyl moiety can play a role in the molecule's interaction with lipid-based radicals.

Furthermore, research on various dihydrofuran-2-one (also known as butyrolactone) derivatives has demonstrated their potential as antioxidant agents. For example, butyrolactone derivatives isolated from Aspergillus terreus have shown radical scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. researchgate.net The antioxidant activity of these compounds is often attributed to the lactone ring and the nature of its substituents.

The table below summarizes the antioxidant activities of compounds structurally related to this compound.

| Compound/Extract | Assay | Finding | Reference |

| 4-Vinylguaiacol (4-VG) | Radical scavenging in emulsion system | Was the most active among the tested phenolic compounds in the emulsion system. | nih.govresearchgate.net |

| Butyrolactone I | DPPH radical scavenging | Showed antioxidant activity. | researchgate.net |

| 4-vinyl derivatives of hydroxycinnamic acids | DPPH and superoxide (B77818) anion radical scavenging | Showed weaker antioxidant activity in a homogeneous polar medium compared to the corresponding phenolic acids. | nih.govresearchgate.net |

| Dihydropyran-2,4-diones | DPPH radical scavenging | Exhibited high inhibition percentages. | nih.gov |

Given that the this compound scaffold contains both a lactone ring and a vinyl group, it is plausible that it possesses antioxidant and radical scavenging properties. However, dedicated experimental studies are required to quantify its specific activity and to understand the mechanisms involved.

Future Directions and Emerging Research Avenues for 4 Vinyl Dihydrofuran 2 3h One

Novel Synthetic Methodologies and Sustainable Chemistry

The development of efficient and environmentally benign synthetic routes to 4-vinyl-dihydrofuran-2(3H)-one and its derivatives is a key area of ongoing research. Modern synthetic strategies are increasingly focused on sustainability, resource efficiency, and process optimization.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are central to the future of chemical synthesis. For γ-butyrolactones, including this compound, research is moving away from traditional methods that may involve hazardous reagents or produce significant waste. Recent advancements have focused on developing more sustainable synthetic methods. acs.org One promising approach involves the use of renewable starting materials. For instance, the synthesis of γ-butyrolactone scaffolds from renewable resources like fumaric and itaconic acids using photosensitized reactions in the presence of alcohols highlights a greener pathway. researchgate.net This method utilizes alcohols as both reagents and solvents, thereby reducing the environmental footprint. researchgate.netnih.gov

Furthermore, the development of efficient and green synthetic methods for γ-butyrolactones is of considerable interest due to their prevalence in natural products and bioactive molecules. researchgate.netmdpi.com The use of ionic liquids as recyclable reaction media is another green chemistry approach being explored for the synthesis of related heterocyclic compounds, which can offer high yields without the need for additional catalysts. thieme-connect.de

Flow Chemistry and Continuous Manufacturing

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. This technology is being increasingly applied to the synthesis of valuable chemical intermediates, including γ-butyrolactone derivatives.

Continuous-flow photoreactors have been successfully used for the synthesis of substituted γ-butyrolactones, demonstrating the scalability of these processes from microfluidic to pilot-scale reactors. researchgate.netnih.gov These systems allow for precise control over reaction parameters such as temperature and light intensity, leading to quantitative conversion of starting materials and good isolated yields. researchgate.netnih.gov In-line monitoring techniques, such as NMR spectroscopy, can be integrated into flow systems for real-time reaction analysis. researchgate.netnih.gov

Moreover, enzymatic cascade catalysis in continuous-flow microreactors has been shown to significantly enhance the productivity of chiral γ-butyrolactone synthesis compared to batch reactions. This approach addresses common issues in batch processes like low enzyme activity and phase separation.

Advanced Material Science Applications

The unique chemical structure of this compound makes it a versatile building block for the creation of advanced materials with tailored properties. The presence of the vinyl group allows for polymerization, leading to the formation of novel polymers with potential applications in various high-tech fields.

Optoelectronic Devices

While direct applications of this compound in optoelectronics are still an emerging area, the potential lies in the development of polymers derived from it. Polyconjugated materials are at the forefront of research for plastic (opto)electronics. researchgate.net Polymers incorporating furan (B31954) and its derivatives, such as dihydrofuran, have been investigated for their optoelectronic properties. For example, copolymers of furan and 3,4-ethylenedioxythiophene (B145204) (EDOT) have been synthesized to create materials that combine the high fluorescence and planarity of polyfuran with the excellent redox stability of PEDOT. nih.gov

The vinyl group of this compound provides a handle for polymerization, which could lead to the creation of polymers with tunable optical and electronic properties. Research into poly(2,3-dihydrofuran) has shown it to be a strong, biorenewable thermoplastic with high optical clarity, making it suitable for applications such as high-strength windows. nih.gov By incorporating specific functionalities, polymers derived from this compound could be designed for use in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and other optoelectronic devices. acs.orgresearchgate.net

Table 1: Potential Optoelectronic Applications of Polymers Derived from Dihydrofuran Analogs

| Application Area | Potential Polymer Property | Relevant Research Finding |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Tunable fluorescence and charge transport | Copolymers of furan and EDOT show promising fluorescence and redox stability. nih.gov |

| Organic Solar Cells (OSCs) | Light-absorbing dyes | Polyconjugated materials are key components in light-harvesting applications. researchgate.netresearchgate.net |

Biosensors

The development of advanced biosensors is a rapidly growing field, and polymers play a crucial role in the design of these devices. mdpi.comnih.govresearchgate.net The functionalization of sensor surfaces with polymers can enhance sensitivity, selectivity, and biocompatibility. mdpi.comnih.gov Vinyl polymers are of particular interest for grafting onto surfaces like carbon nanotubes to create functional supports for biosensors. nih.gov

For this compound, the potential in biosensor applications stems from the ability to polymerize it via its vinyl group and subsequently functionalize the resulting polymer. The lactone ring can be opened to introduce hydroxyl and carboxylic acid groups, which can then be used to immobilize biomolecules such as enzymes or antibodies. This covalent attachment can lead to the development of robust and stable biosensors.

For instance, polymers containing reactive groups have been used to covalently immobilize enzymes on electrode surfaces. nih.gov Furthermore, the use of polymer-grafted multi-walled carbon nanotubes has been demonstrated in the fabrication of glucose biosensors. nih.gov The versatility of vinyl polymerization allows for the creation of a wide range of functional polymers suitable for various biosensing applications. nih.gov

Drug Delivery Systems

Hydrogels, which are crosslinked polymer networks, are extensively studied as carriers for drug delivery due to their biocompatibility and tunable properties. nih.govnih.gov The vinyl group in this compound makes it a suitable monomer for the synthesis of such hydrogels through polymerization.

The γ-butyrolactone moiety is found in numerous biologically active molecules and pharmaceuticals, suggesting a degree of biocompatibility for its derivatives. researchgate.netresearchgate.net Hydrogels derived from polymers of this compound could be designed to be biodegradable, allowing for controlled drug release as the polymer matrix degrades. The properties of these hydrogels, such as swelling behavior and drug release kinetics, could be tuned by copolymerizing this compound with other monomers.

Responsive hydrogels, which change their properties in response to environmental stimuli like pH or temperature, are particularly attractive for targeted drug delivery. The introduction of functional groups through the opening of the lactone ring could be exploited to create such responsive systems. Dual cross-linked hydrogels, which combine different types of cross-linking, offer a way to create smarter and more versatile materials for parenteral drug delivery and tissue engineering. nih.gov

Table 2: Investigated Therapeutic Areas for γ-Butyrolactone Derivatives

| Therapeutic Area | Example of Biological Activity | Reference |

|---|---|---|

| Cardiovascular Disease | Aldosterone antagonists (e.g., Spironolactone) | researchgate.net |

| Infectious Disease | Antifungal and antibacterial agents | researchgate.net |

| Inflammation | Modulation of NF-κB signaling pathway | researchgate.net |

Smart Polymers and Responsive Materials

The vinyl functional group in this compound is a key structural feature that enables its participation in polymerization reactions. This capability opens a promising avenue for its use as a monomer in the creation of smart polymers and responsive materials. The vinyl group can undergo polymerization, often with the assistance of initiators, to form a polymer backbone. Polymers containing latent reactive moieties are highly valued as platforms for developing functional materials with diverse properties from a single scaffold nih.gov.

The development of polymer-drug conjugates often benefits from post-polymerization modification strategies, which allow for the creation of a wide range of therapeutics from a single, well-characterized polymer scaffold nih.gov. For instance, poly(2-vinyl-4,4-dimethyl azlactone) (PVDMA), another vinyl-containing monomer, serves as a versatile platform for producing polymer-drug conjugates with tunable, stimuli-responsive delivery nih.gov. Similarly, the lactone ring in this compound could be engineered to be responsive to specific triggers such as pH, temperature, or enzymes. This could lead to the development of materials for controlled-release applications, where the lactone ring opens under specific conditions to release an encapsulated agent.

Hydroxyl-containing polymers are also frequently modified with vinyl-containing compounds to create functional materials. Dextran, for example, can be reacted with divinyl sulfone to create hydrogels with potential applications in treating inflammatory diseases researchgate.net. This demonstrates a common strategy where a vinyl group acts as a reactive handle for cross-linking or functionalization. The vinyl group of this compound could similarly be exploited to graft it onto other polymer backbones or to act as a cross-linking agent, imparting specific properties to the resulting material.

Table 1: Potential Applications in Smart Polymers

| Application Area | Potential Mechanism | Relevant Functional Group |

|---|---|---|

| Controlled Drug Delivery | pH- or enzyme-triggered hydrolysis of the lactone ring to release a payload. | Lactone Ring |

| Self-Healing Materials | Reversible cross-linking reactions involving the vinyl group or the lactone. | Vinyl Group, Lactone Ring |

| Shape-Memory Polymers | Covalent network formation via polymerization of the vinyl group, with the lactone providing specific thermal transitions. | Vinyl Group |

| Functional Coatings | Grafting onto surfaces via reactions of the vinyl group to alter surface properties. | Vinyl Group |

In-depth Biological Mechanism Elucidation

While the synthesis of this compound is established, a deep understanding of its biological activity is an area ripe for exploration.

Target Identification and Validation

Initial research indicates that this compound has anticholinesterase activity and is used as an insecticide biosynth.com. The primary molecular target is likely the enzyme acetylcholinesterase (AChE), which is crucial for nerve function. Validation of this target would involve a series of biochemical and cellular assays.

Furanones, the class of compounds to which this compound belongs, are known to interact with various biological targets . The interaction mechanisms can include direct binding, where functional groups like hydroxyls form hydrogen bonds with amino acid residues in a protein's active site, or through enzymatic reactions . For this compound, the lactone ring and the vinyl group are the key features that would dictate its binding and reactivity.

Research Workflow for Target Validation:

In Vitro Enzyme Inhibition Assays: Quantify the inhibitory constant (Kᵢ) of the compound against purified acetylcholinesterase from various species (e.g., insect vs. human) to confirm direct inhibition and assess selectivity.

Cell-Based Assays: Use neuronal cell lines to measure the compound's effect on intracellular signaling pathways modulated by cholinergic activity.

Crystallography or Cryo-EM: Co-crystallize the compound with the target enzyme to obtain a high-resolution structure of the complex. This would reveal the precise binding mode and key molecular interactions, confirming it as the direct target.

Target Knockdown/Knockout Studies: Use techniques like RNAi or CRISPR/Cas9 in a model organism to reduce the expression of the putative target enzyme and observe if this phenocopies or alters the effect of the compound.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

A systematic investigation into the Structure-Activity Relationship (SAR) of this compound is essential for optimizing its biological activity and understanding its mechanism. SAR studies on related dihydrobenzofuran derivatives have shown that small modifications can lead to significant changes in potency acs.org. For example, in a series of PARP-1 inhibitors, the addition of an amino group to the furan ring enhanced inhibitory activity twofold, while the addition of polar hydroxyl groups on an attached phenyl ring was also found to be beneficial acs.org.

For this compound, an SAR campaign would involve synthesizing a library of analogs and evaluating their anticholinesterase activity.

Table 2: Proposed Analog Modifications for SAR Studies

| Modification Site | Proposed Chemical Change | Rationale |

|---|---|---|

| Vinyl Group | Reduction to an ethyl group | Assess the role of the double bond in binding or reactivity. |

| Epoxidation | Introduce a reactive electrophilic site and increase polarity. | |

| Substitution with other functional groups (e.g., propyl, phenyl) | Probe steric and electronic requirements of the binding pocket. nih.gov | |

| Lactone Ring | Introduction of substituents (e.g., methyl, hydroxyl) at the 3- or 5-position | Evaluate the effect of stereochemistry and additional hydrogen-bonding capability. |

| Ring-opening to form the corresponding hydroxy acid | Determine if the cyclic lactone structure is essential for activity. |

| Chirality | Synthesis of pure (R) and (S) enantiomers | Investigate stereospecific interactions with the biological target. chemscene.comsigmaaldrich.com |

These studies would clarify which parts of the molecule are essential for its activity (the pharmacophore) and which can be modified to improve properties like potency, selectivity, and metabolic stability.

Computational Design and De Novo Drug Discovery

Computational methods are powerful tools for accelerating the discovery and optimization of new molecules.

Computational Screening for Bioactive Analogs

Computational screening, or virtual screening, can be used to identify new analogs of this compound with potentially enhanced or novel biological activities. This process begins with the known structure of the compound and a validated biological target, such as acetylcholinesterase.

The workflow involves:

Building a Virtual Library: A large library of virtual compounds is generated by computationally modifying the structure of this compound.

Molecular Docking: The virtual library is docked into the 3D structure of the target protein. This simulation predicts the preferred binding orientation and calculates a scoring function to estimate binding affinity.

Energy Calculations and Refinement: High-scoring candidates are subjected to more rigorous calculations, such as Density Functional Theory (DFT), to study their electronic structures and refine binding energy estimates nih.gov. DFT can compute parameters like HOMO-LUMO energy gaps, which can be correlated with reactivity and biological activity nih.gov.

Prioritization for Synthesis: The top-ranked virtual hits are prioritized for chemical synthesis and subsequent biological testing.

Table 3: Key Parameters in Computational Screening

| Computational Method | Parameter | Significance |

|---|---|---|

| Molecular Docking | Docking Score | Predicts binding affinity and pose. |

| DFT | HOMO/LUMO Energies | Relates to electron-donating/accepting ability and chemical reactivity. nih.gov |

| Electrostatic Potential | Maps charge distribution to identify regions for polar interactions. |

| Molecular Dynamics | RMSD/RMSF | Assesses the stability of the ligand-protein complex over time. |

Machine Learning in Reaction Prediction and Optimization

Machine learning (ML) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. These techniques can be applied to improve the synthesis of this compound and its derivatives.

Several ML models have been developed to predict reaction yields from experimental data nih.govresearchgate.net. For instance, models can be trained on high-throughput experimentation (HTE) datasets for specific reaction classes, such as cross-coupling reactions researchgate.net. By inputting features that describe the reactants, catalysts, solvents, and temperature, an ML model can predict the yield with increasing accuracy.

Advanced models like the Δ²-learning model can predict high-level activation energies based on low-level quantum chemistry calculations, dramatically accelerating the characterization of reaction pathways without sacrificing accuracy nih.gov. This could be used to explore novel, more efficient synthetic routes to this compound. Furthermore, deep learning approaches are being used for both forward reaction prediction (predicting products from reactants) and retrosynthesis (predicting reactants from a target product) arxiv.org.

Table 4: Applications of Machine Learning in the Chemistry of this compound

| ML Application | Model Type | Potential Use Case |

|---|---|---|

| Yield Prediction | Message Passing Neural Network (MPNN), Random Forest | Predict the yield of a known synthesis under varying conditions to find the optimal setup. researchgate.net |

| Reaction Optimization | Bayesian Optimization | Intelligently suggest new experimental conditions to maximize yield or purity with minimal experiments. |

| Retrosynthesis | Transformer-based Models | Propose novel synthetic pathways to this compound or its complex analogs. arxiv.org |

| Solvent Effect Prediction | Graph Neural Networks | Predict the effect of different solvents on reaction rates and equilibria, aiding in solvent selection. rsc.org |

By leveraging these computational and machine learning tools, future research can rapidly advance the development and application of this compound and its derivatives.

Q & A

Q. Basic Research Focus

- NMR spectroscopy :

- IR spectroscopy : Lactone C=O stretch (~1750 cm⁻¹) and vinyl C=C stretch (~1640 cm⁻¹) validate functional groups .

- X-ray crystallography : Resolves ambiguities in stereochemistry and crystal packing, particularly for enantiomeric pairs .

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic Research Focus

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks, as volatility may vary with substituents .

- Waste disposal : Segregate organic waste and collaborate with certified agencies for incineration or chemical neutralization .

- Toxicity data gaps : Due to limited ecotoxicological studies, assume acute toxicity and prioritize containment .

How can researchers resolve discrepancies in reported physicochemical properties of this compound across different studies?

Q. Advanced Research Focus

- Reproducibility checks : Validate purity via GC or HPLC, as impurities (e.g., stabilizers like TBC) in commercial samples may skew data .

- Standardized conditions : Report melting/boiling points under controlled atmospheres (e.g., N₂) to minimize oxidation .

- Computational validation : Compare experimental NMR/IR data with DFT-calculated spectra to identify systematic errors .

What strategies optimize the enantiomeric purity of this compound derivatives during synthesis?

Q. Advanced Research Focus

- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-configured acids) to direct stereoselective cyclization .

- Catalytic asymmetric synthesis : Employ chiral Lewis acids (e.g., BINOL-derived catalysts) to enhance enantiomeric excess (ee >98%) .

- Analytical rigor : Quantify ee via chiral GC or HPLC with columns like Chiralcel OD-H .

What are emerging applications of this compound in polymer science, and how do structural modifications impact material properties?

Q. Advanced Research Focus

- Ring-opening polymerization (ROP) : The vinyl group enables crosslinking for biodegradable polymers with tunable glass transition temperatures (Tg) .

- Copolymer design : Incorporation into polyesters improves hydrolytic stability compared to unsubstituted lactones .

- Functionalization : Substituents (e.g., bromo or methoxy groups) enhance compatibility with conductive polymers for electronics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products